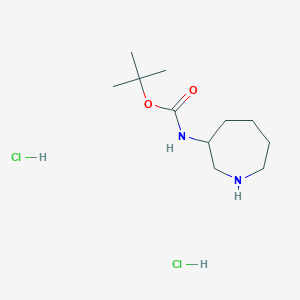![molecular formula C13H20N4OS B13049952 (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL is a synthetic organic compound that belongs to the class of thienopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Amination: Introduction of the amino group at the desired position on the thienopyrimidine ring.
Attachment of the Heptanol Side Chain: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
化学反応の分析
Types of Reactions
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the thienopyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Aminopyrimidines: Compounds with amino groups attached to pyrimidine rings.
Heptanol Derivatives: Compounds with heptanol side chains but different core structures.
Uniqueness
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C13H20N4OS |
|---|---|
分子量 |
280.39 g/mol |
IUPAC名 |
(3S)-3-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]heptan-1-ol |
InChI |
InChI=1S/C13H20N4OS/c1-2-3-4-9(5-7-18)15-12-11-10(6-8-19-11)16-13(14)17-12/h6,8-9,18H,2-5,7H2,1H3,(H3,14,15,16,17)/t9-/m0/s1 |
InChIキー |
XOQUYNJHHHEOIX-VIFPVBQESA-N |
異性体SMILES |
CCCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2)N |
正規SMILES |
CCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)






![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
